4-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
CAS No.: 477331-24-1
Cat. No.: VC8829499
Molecular Formula: C20H14BrClN4S
Molecular Weight: 457.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477331-24-1 |
|---|---|
| Molecular Formula | C20H14BrClN4S |
| Molecular Weight | 457.8 g/mol |
| IUPAC Name | 4-[4-(4-bromophenyl)-5-[(3-chlorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
| Standard InChI | InChI=1S/C20H14BrClN4S/c21-16-4-6-18(7-5-16)26-19(15-8-10-23-11-9-15)24-25-20(26)27-13-14-2-1-3-17(22)12-14/h1-12H,13H2 |
| Standard InChI Key | QHASEQBMOZDDSJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Introduction
Synthesis and Characterization
The synthesis of similar triazole derivatives typically involves multi-step organic reactions. These methods often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compounds.
Biological Activities and Potential Applications
Compounds containing the triazole ring system are widely recognized for their antimicrobial, antifungal, and antiviral properties. While specific data on 4-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is not available, similar compounds have shown promising results in preliminary studies against various pathogens. Research into the interaction of these compounds with biological targets is crucial for understanding their mechanisms of action.
Note:
Due to the lack of specific data on 4-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine, this article draws parallels with similar compounds to provide a general understanding of its potential properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume